molecular formula C13H23N2O5S+ B15036298 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium

Cat. No.: B15036298
M. Wt: 319.40 g/mol
InChI Key: DZMBBZMMJIGDGQ-UHFFFAOYSA-N
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Description

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium is a complex organic compound that features a furan ring substituted with a dimethylsulfamoyl group and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium typically involves multiple steps. One common approach is the reaction of 5-(dimethylsulfamoyl)furan-2-carboxylic acid with N,N,N-trimethylpropan-1-aminium under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The trimethylammonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted ammonium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylsulfamoyl)furan-2-carboxylic acid
  • N,N,N-trimethylpropan-1-aminium
  • Furan derivatives with sulfonamide groups

Uniqueness

2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium is unique due to its combination of a furan ring, a dimethylsulfamoyl group, and a trimethylammonium group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H23N2O5S+

Molecular Weight

319.40 g/mol

IUPAC Name

2-[5-(dimethylsulfamoyl)furan-2-carbonyl]oxypropyl-trimethylazanium

InChI

InChI=1S/C13H23N2O5S/c1-10(9-15(4,5)6)19-13(16)11-7-8-12(20-11)21(17,18)14(2)3/h7-8,10H,9H2,1-6H3/q+1

InChI Key

DZMBBZMMJIGDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C

Origin of Product

United States

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